2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine
Overview
Description
2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine is a chemical compound with the molecular weight of 262.74 . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of this compound could involve a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C14H15ClN2O/c1-9-13 (10 (2)17-14 (15)16-9)8-11-4-6-12 (18-3)7-5-11/h4-7H,8H2,1-3H3
. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 262.74 .Scientific Research Applications
Isostructural and Molecular Structure Studies
A study by Trilleras et al. (2009) discusses the isostructural nature of 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine. This research provides insights into the electronic structures, bond distances, and hydrogen bonding patterns of related pyrimidine compounds, enhancing our understanding of their structural properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Synthesis and Antiviral Activity
Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives with structural similarities to 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine. These compounds exhibited antiretroviral activity, highlighting their potential in medical applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Dehalogenation and Hydrolysis Studies
Brown and Waring (1973) investigated the dehalogenation of 2-halogenopyrimidines, including compounds structurally related to 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine. Their findings provide insights into the chemical behaviors of such compounds, which are crucial for understanding their reactivity and potential applications (Brown & Waring, 1973).
Cation Tautomerism and Hydrogen Bonding
Rajam et al. (2017) explored cation tautomerism and hydrogen bonding in pyrimidine derivatives. This study sheds light on the molecular recognition processes involving hydrogen bonding, crucial for the development of pharmaceuticals containing pyrimidine structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Alkylation and Crystal Structure Analysis
Sakamoto et al. (1983) discussed the alkylation of 2,6-dimethyl-4-phenylpyrimidine 1-oxide, a process relevant to the synthesis of compounds like 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine. This research provides valuable insights into the crystal structure and reactivity of pyrimidine derivatives (Sakamoto, Yoshizawa, Kaneda, Hama, & Yamanaka, 1983).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-9-13(10(2)17-14(15)16-9)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLOOHWTWTPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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